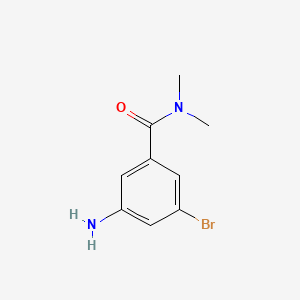

3-Amino-5-bromo-N,N-dimethylbenzamide

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-amino-5-bromo-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c1-12(2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJBQBSUZZRHLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 5 Bromo N,n Dimethylbenzamide and Its Analogues

Classical Synthetic Routes to 3-Amino-5-bromo-N,N-dimethylbenzamide

Classical approaches to synthesizing this compound typically rely on robust, well-established chemical transformations. These multi-step sequences involve the strategic introduction of functional groups onto a benzene (B151609) ring, culminating in the target compound.

Optimization of Reaction Conditions for this compound Synthesis

Optimization of the synthetic route focuses on maximizing yield, purity, and efficiency while minimizing side reactions. A primary focus for optimization in this synthesis is the nitro group reduction step, where the potential for dehalogenation presents a significant challenge.

The choice of reducing agent is a critical parameter. While catalytic hydrogenation over palladium on carbon (Pd/C) is a common method for nitro reduction, it can also catalyze the cleavage of the carbon-bromine bond. commonorganicchemistry.com Therefore, alternative catalysts or reagents are often preferred.

Catalytic Hydrogenation: Using Raney Nickel as the catalyst for hydrogenation can effectively reduce the nitro group while minimizing the risk of dehalogenation that is often observed with Pd/C. commonorganicchemistry.com

Metal/Acid Systems: The use of iron powder in acetic acid (Fe/AcOH) or zinc dust provides milder alternatives to catalytic hydrogenation for reducing nitro groups in the presence of sensitive functional groups. commonorganicchemistry.com

Tin(II) Chloride (SnCl₂): This reagent is highly effective for the chemoselective reduction of aromatic nitro groups in the presence of halogens. commonorganicchemistry.comacsgcipr.org However, the workup can be complicated by the formation of tin salt precipitates. Optimization of the workup procedure, such as careful pH control during neutralization with bases like NaHCO₃ or the use of filtration aids like Celite, is often necessary to ensure efficient product isolation. reddit.com

Table 2: Comparison of Reducing Agents for the Final Synthetic Step

| Reducing System | Solvent | Key Advantages | Potential Drawbacks |

|---|---|---|---|

| H₂ / Raney Ni | Ethanol / Methanol | Good for avoiding dehalogenation of aryl chlorides and bromides. commonorganicchemistry.com | Requires specialized hydrogenation equipment. |

| SnCl₂·2H₂O | Ethanol / Ethyl Acetate | High chemoselectivity for nitro group over aryl halides. commonorganicchemistry.comacsgcipr.org | Workup can be difficult due to tin salt precipitation. reddit.com |

| Fe / Acetic Acid | Acetic Acid / Ethanol | Inexpensive and effective. commonorganicchemistry.com | Requires acidic conditions and removal of iron salts. |

Novel and Advanced Synthetic Approaches to this compound

Recent advancements in synthetic chemistry offer more sophisticated and sustainable alternatives to classical methods. These include approaches guided by green chemistry principles, electrosynthesis, and one-pot strategies to improve efficiency and reduce environmental impact.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound involves developing methods that are safer and more environmentally benign. One key area is the reduction of the nitro group. Catalytic transfer hydrogenation offers a greener alternative to stoichiometric metal reductants like tin or iron. This method uses a stable, non-gaseous hydrogen donor, such as formate (B1220265) salts (e.g., ammonium (B1175870) formate) or polymethylhydrosiloxane (B1170920) (PMHS), in the presence of a catalyst like Pd/C. organic-chemistry.org This approach avoids the need for high-pressure hydrogen gas and reduces metallic waste.

Further green considerations include:

Solvent Selection: Replacing hazardous solvents with greener alternatives like ethanol, 2-propanol, or water where possible.

Atom Economy: Designing synthetic routes, such as one-pot procedures, that maximize the incorporation of starting materials into the final product, thereby minimizing waste.

Electrochemical Synthesis of this compound

Electrochemical methods provide a powerful and green tool for organic synthesis, using electrons as a traceless reagent. This approach can be applied to the reduction of the nitro intermediate. The electrochemical reduction of aromatic nitro compounds can be highly selective and occur under mild conditions, often in a divided cell where the nitro compound is reduced at the cathode. numberanalytics.com This method can prevent the dehalogenation of aryl halides and avoids the use of bulk metallic reducing agents. numberanalytics.comchempedia.info

Another potential application is in the amidation step. The "anion pool" method involves the electrochemical reduction of an amine to generate a more potent nucleophile, which can then react with an acyl source to form the amide bond, often avoiding the need for harsh coupling agents. rsc.orgrsc.org

Table 3: Potential Electrochemical Steps in the Synthesis

| Synthetic Step | Electrochemical Method | Key Features |

|---|---|---|

| Nitro Reduction | Cathodic reduction of 3-bromo-5-nitro-N,N-dimethylbenzamide | High selectivity, mild conditions, avoids bulk metal waste. numberanalytics.com |

| Amidation | Anion pool amidation of 3-amino-5-bromobenzoic acid | Generates a highly reactive amine nucleophile electrochemically. rsc.org |

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of analogues of this compound often involves multi-step processes starting from readily available materials. The strategic introduction and modification of substituents on the aromatic ring are key to generating a library of related compounds for various research applications.

Modification of the halogen at the 5-position of the benzamide (B126) scaffold allows for the fine-tuning of the molecule's steric and electronic properties. The synthesis of chloro- and iodo-analogues requires specific halogenation strategies.

Chlorination: The synthesis of the corresponding chloro-analogue, 3-amino-5-chloro-N,N-dimethylbenzamide, can be achieved through various methods. While direct documentation for this specific isomer is limited, extensive research on the synthesis of the related structural isomer, 2-amino-5-chloro-N,3-dimethylbenzamide—an important intermediate for the insecticide chlorantraniliprole—provides insight into effective chlorination techniques on similar scaffolds. google.comdissertationtopic.net These methods typically involve the chlorination of an aminomethylbenzamide precursor.

One patented method starts from 3-methyl-2-nitrobenzoic acid methyl ester, which undergoes amination and reduction before a final chlorination step. google.com Another approach involves the direct chlorination of 2-amino-3-methyl benzoic acid. dissertationtopic.net These established routes for the isomeric compound highlight viable strategies that could be adapted for the synthesis of 3-amino-5-chloro-N,N-dimethylbenzamide.

Iodination: The synthesis of iodo-analogues, such as 3-amino-5-iodo-N,N-dimethylbenzamide, is less commonly documented. However, standard electrophilic aromatic substitution methods can be applied. The presence of the activating amino group directs electrophiles to the ortho and para positions. To achieve selective iodination at the 5-position (para to the amino group), a precursor like 3-amino-N,N-dimethylbenzamide could be treated with an iodinating agent. Common reagents for this transformation include N-iodosuccinimide (NIS) or a combination of iodine and an oxidizing agent (e.g., nitric acid or hydrogen peroxide) in a suitable solvent system. The reaction conditions would need to be carefully optimized to ensure regioselectivity and avoid side reactions.

The bromine atom in this compound is not merely a substituent but a versatile functional group that serves as a key handle for constructing more complex molecular architectures. Its utility in modern synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions, allows for the strategic design of advanced chemical scaffolds.

Cyanation of the Aryl Bromide: A common transformation is the replacement of the bromine atom with a cyano group, a reaction known as cyanation. This conversion is valuable as the nitrile functional group can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of heterocyclic rings. The synthesis of the cyano-analogue from a bromo-precursor is typically achieved using a Rosenmund-von Braun reaction. For instance, a process for preparing 2-amino-5-cyano-N,3-dimethylbenzamide from its bromo-precursor has been well-documented. google.com This reaction generally involves treating the aryl bromide with a cyanide source, such as copper(I) cyanide (CuCN) or sodium cyanide (NaCN), often in the presence of a catalyst and at elevated temperatures.

Table 2: Example of Cyanation Reaction on a Bromo-Benzamide Scaffold

| Starting Material | Reagents | Solvent | Temperature | Product | Reference |

|---|

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is an ideal site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction pairs the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. Applying this to the this compound scaffold would allow for the introduction of a wide variety of alkyl, alkenyl, or aryl groups at the 5-position, significantly increasing molecular diversity.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds by coupling the aryl bromide with an amine. This strategy enables the synthesis of derivatives where the bromine is replaced by primary or secondary amines, amides, or other nitrogen-containing functional groups, leading to advanced scaffolds with potential applications in various fields of chemical research.

The strategic use of these transformations underscores the value of the this compound core as a foundational building block for creating novel and complex molecules.

Chemical Reactivity and Transformation Mechanisms of 3 Amino 5 Bromo N,n Dimethylbenzamide

Nucleophilic Substitution Reactions of 3-Amino-5-bromo-N,N-dimethylbenzamide

The bromine atom on the aromatic ring of this compound serves as a leaving group, enabling its replacement by various nucleophiles. This class of reactions is fundamental for introducing new functional groups onto the benzamide (B126) scaffold.

A significant nucleophilic substitution reaction is the displacement of the bromine atom with a cyanide group (cyano-substitution) to form the corresponding nitrile. This transformation is typically achieved using a cyanide salt. Research on the closely related isomer, 2-amino-5-bromo-N,3-dimethylbenzamide, demonstrates a successful method for this conversion, which involves reacting the bromo-compound with sodium cyanide. This process ultimately yields 2-amino-5-cyano-N,3-dimethylbenzamide, a key intermediate in the synthesis of certain insecticides. google.comgoogle.com The reaction is performed in a high-boiling point solvent like 1,3,5-trimethylbenzene at elevated temperatures. The successful cyanation of the bromine compound is a critical step for obtaining the corresponding cyano-derivatives in high yield and purity. google.com

Table 1: Reagents for Cyano-Substitution of Bromo-Aminobenzamide Isomer This table is based on a documented reaction with 2-amino-5-bromo-N,3-dimethylbenzamide, a structural isomer of the title compound.

| Role | Chemical | Molar Ratio (relative to substrate) |

|---|---|---|

| Substrate | 2-amino-5-bromo-N,3-dimethylbenzamide | 1.0 |

| Cyanide Source | Sodium Cyanide | 1.2 |

| Catalyst | Copper(I) Iodide | 0.15 |

| Ligand | N,N'-Dimethylethylenediamine | 0.85 |

| Solvent | 1,3,5-Trimethylbenzene | N/A |

Data sourced from synthesis procedures for a related isomer.

The cyano-substitution of aryl bromides often requires a catalyst to proceed efficiently. In the case of the reaction with the isomeric 2-amino-5-bromo-N,3-dimethylbenzamide, a copper(I)-based catalytic system is employed. The system consists of copper(I) iodide as the catalyst and N,N'-dimethylethylenediamine as a ligand. The copper(I) species facilitates the displacement of the bromine atom by the cyanide nucleophile, a process known as the Rosenmund–von Braun reaction. The addition of a ligand like N,N'-dimethylethylenediamine is crucial for stabilizing the copper catalyst, preventing its deactivation, and enhancing the reaction rate and yield.

Cross-Coupling Reactions Utilizing this compound

The bromine atom in this compound makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium complex. nih.govtcichemicals.com This reaction is noted for its mild conditions and tolerance of a wide variety of functional groups. nih.govtcichemicals.com this compound, as a bromoaniline derivative, is a suitable candidate for such couplings.

The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle comprising three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the organoboron reagent to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. harvard.edu

Research on unprotected ortho-bromoanilines has shown that these substrates can be successfully coupled with various aryl, heteroaromatic, and alkyl boronic esters using a palladium catalyst, achieving good to excellent yields. nih.gov The presence of an unprotected amino group can sometimes be challenging, as it may coordinate to the palladium catalyst and inhibit its activity. nih.gov However, careful selection of the catalyst, ligands, and reaction conditions can overcome this issue. nih.gov For instance, studies on the coupling of bromotryptophan, which also contains a free amine, showed that higher temperatures can mitigate catalyst inhibition by weakening the coordination of the amine to the palladium center. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Bromoaniline Derivatives

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Palladium Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Active Pd(0) source |

| Ligand | Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | Stabilizes Pd and facilitates catalytic cycle |

| Base | Potassium Phosphate (K₃PO₄) | Activates the organoboron reagent |

| Organoboron Reagent | Phenylboronic acid | Source of the new carbon fragment |

| Solvent | Toluene or Dioxane/Water | Reaction medium |

| Temperature | 80-110 °C | To ensure sufficient reaction rate |

Data compiled from typical Suzuki-Miyaura reaction protocols. nih.govresearchgate.net

While palladium is the most common catalyst for cross-coupling reactions like the Suzuki-Miyaura, other transition metals can also be employed. For example, nickel-based catalysts have been developed for the Suzuki coupling of certain alkyl halides. nih.gov These alternative catalysts can offer different reactivity profiles and may be advantageous for specific substrates or transformations. The development of methods using various transition metals expands the toolkit available for modifying complex molecules like derivatives of this compound. nih.gov

Reactivity of Amine and Amide Moieties in this compound

The functional groups attached to the aromatic ring, namely the primary amine and the tertiary amide, exhibit their own characteristic reactivity.

The N,N-dimethylamide group is generally robust and chemically stable under many reaction conditions, including those used for palladium-catalyzed cross-coupling. It typically remains intact during transformations targeting the C-Br bond.

The primary amino group, however, is more reactive. In the context of cross-coupling reactions, the lone pair of electrons on the nitrogen can coordinate to the transition metal catalyst, such as palladium. nih.gov This coordination can sometimes inhibit or slow down the catalytic cycle. nih.gov However, as demonstrated in reactions with ortho-bromoanilines, these couplings are often feasible despite the presence of the unprotected amine. nih.gov

Under different conditions, the amino group can participate in other reactions. For example, studies on related aminobromo-heterocycles, such as aminobromoquinolines, show that treatment with a strong base like potassium amide in liquid ammonia (B1221849) can lead to amination reactions or even ring transformations. researchgate.netresearchgate.net This highlights the potential for the amino group to react under strongly basic, nucleophilic conditions, a pathway distinct from its role in metal-catalyzed couplings. researchgate.netresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-5-bromo-N,3-dimethylbenzamide |

| Sodium Cyanide |

| Copper(I) Iodide |

| N,N'-Dimethylethylenediamine |

| 1,3,5-Trimethylbenzene |

| 2-amino-5-cyano-N,3-dimethylbenzamide |

| Palladium |

| Tris(dibenzylideneacetone)dipalladium(0) |

| Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) |

| Potassium Phosphate |

| Phenylboronic acid |

| Toluene |

| Dioxane |

| Nickel |

| Potassium Amide |

Acylation and Alkylation Reactions

The primary amino group on the benzene (B151609) ring is a key site for functionalization through acylation and alkylation reactions. These transformations are fundamental in modifying the compound's properties and for its use as a building block in more complex molecular architectures.

Acylation Reactions

The acylation of the amino group in this compound can be readily achieved using various acylating agents, such as acid chlorides or anhydrides. This reaction converts the primary amine into a more stable and less basic amide. The reactivity of the amino group is somewhat diminished by the electron-withdrawing effects of the bromine atom and the N,N-dimethylbenzamide group. masterorganicchemistry.comjove.com However, it remains sufficiently nucleophilic to react under standard acylation conditions. youtube.com

For instance, treatment with an acid chloride in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) would yield the corresponding N-acyl derivative. The base is necessary to neutralize the hydrochloric acid generated during the reaction. youtube.com The resulting amide is a moderately activating group for electrophilic aromatic substitution, a property that can be exploited in further synthetic steps. youtube.com

A typical acylation reaction can be represented as follows:

Figure 1: General scheme for the acylation of this compound.

| Acylating Agent | Product | Typical Conditions |

| Acetyl chloride | 3-(Acetamido)-5-bromo-N,N-dimethylbenzamide | Pyridine, 0 °C to rt |

| Benzoyl chloride | 3-(Benzamido)-5-bromo-N,N-dimethylbenzamide | Triethylamine, CH₂Cl₂, rt |

| Acetic anhydride | 3-(Acetamido)-5-bromo-N,N-dimethylbenzamide | Heat or acid catalyst |

Table 1: Examples of Acylation Reactions.

Alkylation Reactions

Alkylation of the amino group in this compound is more challenging to control than acylation. Direct alkylation with alkyl halides often leads to a mixture of mono- and di-alkylated products, and in some cases, even quaternary ammonium (B1175870) salts, due to the increasing nucleophilicity of the resulting secondary amine. masterorganicchemistry.com The steric hindrance around the amino group, influenced by the adjacent bromo and benzamide substituents, can also affect the reaction rate. nih.gov

To achieve selective mono-alkylation, specific strategies are often employed. One such method is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by in-situ reduction with a reducing agent like sodium borohydride. Another approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, where an alcohol serves as the alkylating agent in the presence of a metal catalyst. rsc.orgorganic-chemistry.org This method is highly atom-efficient, producing water as the only byproduct. rsc.org

The table below summarizes potential alkylation reactions and the methods to control selectivity.

| Alkylating Agent | Potential Product (Mono-alkylated) | Method for Selective Mono-alkylation |

| Methyl iodide | 3-(Methylamino)-5-bromo-N,N-dimethylbenzamide | Use of a large excess of the amine |

| Benzyl bromide | 3-(Benzylamino)-5-bromo-N,N-dimethylbenzamide | Reductive amination with benzaldehyde |

| Propanol | 3-(Propylamino)-5-bromo-N,N-dimethylbenzamide | Catalytic hydrogen borrowing |

Table 2: Potential Alkylation Reactions and Control Strategies.

Reactions Leading to Heterocycle Formation (e.g., from Lithiated Intermediates)

The N,N-dimethylbenzamide group is a powerful directed metalation group (DMG). wikipedia.orgorganic-chemistry.org This property allows for the regioselective deprotonation of the aromatic ring at the position ortho to the benzamide, which is the C2 position. The resulting aryllithium intermediate is a potent nucleophile and can react with various electrophiles to introduce new functional groups or to construct heterocyclic rings.

In the case of this compound, the N,N-dimethylbenzamide group directs lithiation to the C2 position. The amino group at C3 is a weaker directing group. The bromine at C5 can also undergo metal-halogen exchange, but directed ortho-lithiation is often faster, especially with alkyllithium bases. uwindsor.ca

Once the C2-lithiated intermediate is formed, it can undergo intramolecular cyclization reactions. For example, if the amino group at C3 is acylated with a suitable electrophile, subsequent treatment with a strong base could induce cyclization. A more direct approach involves the reaction of the ortho-lithiated species with a suitable electrophile to construct a heterocyclic ring in a single step.

A notable application of this strategy is the synthesis of quinazolinones. While typically synthesized from 2-aminobenzamides, the strategic placement of functional groups in this compound allows for its potential conversion to fused heterocyclic systems. For instance, reaction of the ortho-lithiated intermediate with a nitrile could lead to the formation of a six-membered ring, which upon workup could yield a quinazolinone derivative.

The general scheme for directed ortho-lithiation and subsequent reaction with an electrophile is shown below:

Figure 2: Directed ortho-lithiation of this compound and reaction with an electrophile (E+).

| Electrophile (E-X) | Intermediate Product | Final Heterocycle (after potential further steps) |

| Carbon dioxide (CO₂) | 3-Amino-5-bromo-2-carboxy-N,N-dimethylbenzamide | Phthalimide derivatives |

| Nitriles (R-CN) | Imine intermediate | Quinazolinone derivatives organic-chemistry.org |

| Aldehydes (R-CHO) | ortho-Substituted alcohol | Phthalide derivatives rsc.org |

Table 3: Potential Heterocycle Formation from the Lithiated Intermediate.

Mechanistic Investigations of Reactions Involving this compound

The mechanisms of the reactions involving this compound are generally well-understood by analogy to related substituted aromatic compounds.

Mechanism of Acylation and Alkylation

The acylation of the amino group proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the departure of the leaving group (e.g., chloride) and deprotonation of the nitrogen to yield the stable amide product.

The alkylation of the amino group typically follows an SN2 mechanism, where the nucleophilic amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The subsequent deprotonation of the resulting ammonium salt by another molecule of the amine or an added base regenerates a nucleophilic amine, which can lead to over-alkylation. masterorganicchemistry.com

Mechanism of Directed ortho-Lithiation and Cyclization

The mechanism of directed ortho-lithiation (DoM) is a key aspect of the reactivity of this compound. wikipedia.orgorganic-chemistry.org The process is initiated by the coordination of the alkyllithium reagent (e.g., n-butyllithium) to the carbonyl oxygen of the N,N-dimethylbenzamide group. This coordination brings the lithium atom in close proximity to the ortho-protons at the C2 and C6 positions. The basic alkyl group of the alkyllithium then abstracts the sterically more accessible or electronically more acidic proton. In this case, the C2 proton is activated by the DMG. This results in the formation of a stable six-membered ring-like transition state, leading to the formation of the C2-lithiated species. harvard.edu

Once formed, this aryllithium intermediate is a powerful nucleophile. In reactions leading to heterocycle formation, it can attack an external electrophile or an intramolecular electrophilic center. For example, in the reaction with a nitrile to form a quinazolinone derivative, the lithiated carbon would attack the electrophilic carbon of the nitrile. The resulting imino-anion would then undergo intramolecular cyclization by attacking the carbonyl carbon of the benzamide group, followed by elimination of dimethylamine (B145610) to form the aromatic quinazolinone ring system. acs.org The presence of the bromine atom at the 5-position and the amino group at the 3-position would be retained in the final heterocyclic product, offering further sites for chemical modification.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Amino 5 Bromo N,n Dimethylbenzamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for 3-Amino-5-bromo-N,N-dimethylbenzamide Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques provides unambiguous assignment of all proton and carbon signals, offering deep insight into the molecule's connectivity and spatial arrangement.

Due to the restricted rotation around the carbon-nitrogen (C-N) amide bond, the two N-methyl groups are chemically non-equivalent and are expected to show distinct signals in both ¹H and ¹³C NMR spectra. The aromatic region of the ¹H NMR spectrum is predicted to show three distinct signals for the protons on the benzene (B151609) ring. Based on the substituent effects of the amino, bromo, and dimethylamido-carbonyl groups, a predicted set of chemical shifts can be estimated.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N(CH₃)₂ | ~2.9 - 3.1 (two singlets) | ~35, ~39 |

| C=O | - | ~170 |

| Ar-H2 | ~7.0 - 7.2 | ~115 |

| Ar-H4 | ~6.8 - 7.0 | ~120 |

| Ar-H6 | ~7.3 - 7.5 | ~118 |

| Ar-C1 (-CONH₂) | - | ~138 |

| Ar-C3 (-NH₂) | - | ~148 |

Note: These are estimated values and may vary based on solvent and experimental conditions.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments of the aromatic protons and carbons, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons, helping to definitively assign their positions relative to each other on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C). This technique would be used to link each aromatic proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. It would also confirm the assignments of the N-methyl proton and carbon signals.

The N-methyl protons to the carbonyl carbon (C=O).

The N-methyl protons to the aromatic C1 carbon.

The aromatic protons to their neighboring carbons, which helps to piece together the substitution pattern on the ring.

Conformational Analysis via NMR

The N,N-dimethylamide group is subject to restricted rotation around the C-N bond due to the partial double bond character of the amide linkage. This results in two distinct conformations, with the N-methyl groups being in different chemical environments. This phenomenon can be studied using variable temperature (VT) NMR spectroscopy. By increasing the temperature, the rate of rotation around the C-N bond increases. At a certain temperature, known as the coalescence temperature, the two separate signals for the methyl groups will broaden and merge into a single, averaged signal. By analyzing the spectra at different temperatures, the energy barrier to this rotation can be calculated, providing valuable information about the molecule's conformational dynamics.

High-Resolution Mass Spectrometry (HRMS) for this compound Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. This allows for the calculation of an exact molecular formula. For this compound (C₉H₁₁BrN₂O), HRMS would provide a highly accurate mass measurement, confirming its elemental composition.

Fragmentation Pathways and Isotopic Signatures

A key feature in the mass spectrum of this compound is its isotopic signature, which arises from the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance. This results in a characteristic pattern for the molecular ion peak, which will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two m/z units. This doublet is a clear indicator of the presence of a single bromine atom in the molecule and any fragments that retain it.

The fragmentation of benzamides in a mass spectrometer typically involves cleavage of the bonds adjacent to the carbonyl group. For this compound, the primary fragmentation pathways are expected to involve:

Alpha-cleavage: Loss of the dimethylamino group (•N(CH₃)₂) to form a stable 3-amino-5-bromobenzoyl cation.

Loss of CO: The resulting benzoyl cation can then lose a molecule of carbon monoxide (CO).

Expected Fragments in the Mass Spectrum of this compound

| Fragment Structure | Description | Predicted m/z (for ⁷⁹Br/⁸¹Br) |

|---|---|---|

| [C₉H₁₁BrN₂O]⁺ | Molecular Ion | 242.0 / 244.0 |

| [C₇H₅BrNO]⁺ | Loss of •N(CH₃)₂ | 198.0 / 200.0 |

| [C₆H₅BrN]⁺ | Loss of CO from the above fragment | 170.0 / 172.0 |

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "molecular fingerprint" by probing the vibrational modes of a molecule's functional groups. These methods are highly sensitive to the molecular structure and can be used for both identification and conformational studies. The vibrational spectra of this compound would be characterized by absorption bands corresponding to its specific functional groups.

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and aid in the assignment of the experimental bands observed in the IR and Raman spectra.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| N-H stretching | Amino (-NH₂) | 3300 - 3500 |

| C-H stretching (aromatic) | C-H (Aryl) | 3000 - 3100 |

| C-H stretching (aliphatic) | C-H (Methyl) | 2850 - 3000 |

| C=O stretching | Amide (-C=O) | 1630 - 1680 |

| C=C stretching | Aromatic Ring | 1450 - 1600 |

| C-N stretching | Amide & Amine | 1200 - 1400 |

X-ray Crystallography of this compound and its Related Structures

While a specific crystal structure for this compound is not publicly available, analysis of related benzamide (B126) structures allows for predictions about its solid-state characteristics. It is expected that the crystal packing would be significantly influenced by intermolecular hydrogen bonding. The amino group (-NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen of the amide group is a strong hydrogen bond acceptor. These interactions could lead to the formation of chains or dimeric structures, which are common motifs in the crystal structures of benzamides.

An X-ray crystallographic analysis would provide definitive data on:

Unit cell dimensions: The size and shape of the basic repeating unit of the crystal.

Space group: The symmetry elements present in the crystal.

Molecular conformation: The exact dihedral angles, confirming the planarity of the amide group and the orientation of the substituents on the benzene ring.

Intermolecular interactions: The precise nature and geometry of hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice.

Crystal Packing and Intermolecular Interactions

Expected Intermolecular Interactions: The primary interactions anticipated to influence the crystal packing include hydrogen bonding, halogen bonding, and π-π stacking.

Hydrogen Bonding: The amino group (-NH₂) provides two hydrogen bond donors, while the carbonyl oxygen (C=O) of the amide group acts as a primary hydrogen bond acceptor. It is highly probable that N-H···O hydrogen bonds would be a dominant feature, leading to the formation of common supramolecular synthons like dimers or extended chains. For instance, in the crystal structure of the related compound N,4-dimethylbenzamide, molecules are linked by intermolecular N-H···O hydrogen bonds, forming a one-dimensional network nih.gov. A similar pattern could be expected for this compound, potentially creating robust networks that contribute significantly to the crystal's thermodynamic stability.

Halogen Bonding: The bromine atom on the aromatic ring is a potential halogen bond donor. It can engage in Br···O or Br···N interactions with the carbonyl oxygen or the amino nitrogen of neighboring molecules. These interactions, though generally weaker than hydrogen bonds, can play a crucial role in directing the three-dimensional arrangement of molecules.

The N,N-dimethyl groups are less likely to participate in strong directional interactions but will influence the crystal packing through steric effects and weaker C-H···O or C-H···π interactions.

A hypothetical data table summarizing the potential bond parameters for these interactions is presented below. This data is illustrative and based on typical bond lengths and angles observed in similar structures.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

| Hydrogen Bond | N-H (Amino) | O=C (Amide) | 2.8 - 3.2 | 150 - 180 |

| Halogen Bond | C-Br | O=C (Amide) | 3.0 - 3.5 | 160 - 180 |

| π-π Stacking | Benzene Ring | Benzene Ring | 3.3 - 3.8 | N/A |

Polymorphism Studies of this compound

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure but the same chemical composition. jagiellonskiecentruminnowacji.plresearchgate.net These different forms, or polymorphs, can exhibit distinct physicochemical properties, including melting point, solubility, and stability. While no specific polymorphs of this compound have been reported, the compound's molecular complexity and multiple functional groups suggest a high propensity for polymorphic behavior.

The formation of different polymorphs is often influenced by crystallization conditions such as the choice of solvent, temperature, and cooling rate. For a molecule like this compound, the conformational flexibility of the amide group relative to the benzene ring, combined with the various possible intermolecular interactions, creates a complex potential energy landscape with multiple local minima, each corresponding to a possible polymorphic form.

For example, different hydrogen bonding patterns could lead to distinct crystal packing. One polymorph might be characterized by the formation of centrosymmetric dimers via N-H···O bonds, while another might exhibit a catemeric chain motif. The presence of weaker interactions, such as halogen bonds and π-π stacking, further increases the likelihood of accessible, stable alternative packing arrangements.

A comprehensive polymorphism screen would be necessary to identify and characterize the different crystalline forms of this compound. Such a study would typically involve recrystallization from a wide range of solvents under various thermodynamic and kinetic conditions. The resulting solid forms would then be analyzed using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and characterize the different polymorphs.

The table below illustrates the kind of data that a polymorphism study might generate, showing hypothetical data for two potential polymorphs.

| Property | Polymorph I (Hypothetical) | Polymorph II (Hypothetical) |

| Crystalline Form | Needles | Prisms |

| Melting Point (DSC) | 155 °C | 162 °C |

| Key XRPD Peaks (2θ) | 8.5°, 12.3°, 18.9°, 24.6° | 9.1°, 14.2°, 19.8°, 25.3° |

| Thermodynamic Stability | Metastable | Stable |

Computational and Theoretical Studies of 3 Amino 5 Bromo N,n Dimethylbenzamide

Density Functional Theory (DFT) Calculations on 3-Amino-5-bromo-N,N-dimethylbenzamide

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. researchgate.nettandfonline.com This method is frequently applied to substituted benzamides and related aromatic systems to achieve a balance between accuracy and computational cost. tandfonline.comtandfonline.comnih.gov Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a detailed description of the electron distribution around each atom. tandfonline.comnih.govtsijournals.com Such studies can determine optimized molecular geometry, vibrational frequencies, and other key chemical parameters. rsc.orgresearchgate.netrsc.org

The electronic character of a molecule is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. tsijournals.comresearchgate.net A smaller gap generally suggests a more reactive molecule, as less energy is required to excite an electron to a higher energy state. rsc.orgresearchgate.net

For this compound, the electronic nature of the aromatic ring is influenced by three substituents:

Amino group (-NH₂): An electron-donating group that tends to increase the energy of the HOMO.

Bromo group (-Br): An electron-withdrawing group via induction, which can lower the energy of the LUMO.

N,N-dimethylbenzamide group (-C(O)N(CH₃)₂): An electron-withdrawing group that also lowers the LUMO energy.

Illustrative Predicted Data for this compound This table presents hypothetical values based on trends observed in similar substituted aromatic compounds.

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | -5.85 | Electron-donating potential |

| LUMO Energy | -1.95 | Electron-accepting potential |

| HOMO-LUMO Gap (ΔE) | 3.90 | Chemical reactivity and stability |

DFT calculations are invaluable for predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds. tandfonline.combris.ac.uk

Nuclear Magnetic Resonance (NMR): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the aromatic protons would appear in distinct regions depending on their proximity to the electron-donating amino group and the electron-withdrawing bromo and amide groups. The protons of the two N-methyl groups are expected to be nearly equivalent, appearing as a single peak around 3.0 ppm, a characteristic shift for N,N-dimethylamides. nih.gov

Illustrative Predicted NMR Data This table presents hypothetical chemical shifts (δ) in ppm.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CHs | 6.8 - 7.5 | 115 - 140 |

| N(CH₃)₂ | ~3.0 | ~37 |

| C=O | - | ~170 |

| C-NH₂ | - | ~150 |

| C-Br | - | ~110 |

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of a molecule. DFT can predict the frequencies of these vibrations, which correspond to specific bond stretches, bends, and twists. Key predicted frequencies for this molecule would include the C=O stretching of the amide group, N-H stretching of the primary amine, C-N stretching of the dimethylamino group, and the C-Br stretching vibration. nih.govmdpi.comchemicalbook.com The calculated spectrum can be compared with an experimental one to verify the structure. nih.gov

Illustrative Predicted Vibrational Frequencies This table presents hypothetical frequencies in cm⁻¹.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3350 - 3450 |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2900 - 3000 |

| C=O Stretch (Amide) | 1640 - 1660 |

| Aromatic C=C Bending | 1450 - 1600 |

| C-N Stretch | 1200 - 1350 |

| C-Br Stretch | 550 - 650 |

Molecules with rotatable single bonds can exist in various three-dimensional arrangements called conformations. Conformational analysis uses computational methods to determine the most stable conformer (the one with the lowest energy). For this compound, key rotations exist around the aryl–C(O) and the C(O)–N bonds. The amide C–N bond has partial double-bond character, leading to a significant energy barrier for rotation. acs.orgpnnl.gov

DFT calculations can map the potential energy surface by systematically rotating these bonds and calculating the energy at each step. This process identifies the lowest-energy conformation, which is influenced by steric hindrance between the bulky N,N-dimethyl group, the bromine atom, and the adjacent protons on the aromatic ring. nih.gov The most stable structure would likely orient the N,N-dimethyl group to minimize these steric clashes.

Molecular Dynamics (MD) Simulations of this compound

While no specific MD simulations for this compound have been identified in the surveyed literature, this technique is a powerful tool for studying the behavior of molecules over time. numberanalytics.com MD simulations model the movements and interactions of atoms and molecules in a defined environment, such as a solvent. rsc.orgacs.org For a compound like this, MD could be used to investigate non-clinical phenomena such as its tendency to form aggregates in an aqueous solution or its dynamic interactions with other molecules. researchgate.netresearchgate.net This provides insight into macroscopic properties like solubility and diffusion. acs.org

Theoretical Prediction of Reaction Pathways and Transition States for this compound Transformations

This involves identifying the lowest energy path from reactants to products. The highest point on this path is the transition state, and the energy required to reach it is the activation energy. By calculating the activation energies for different possible reactions, scientists can predict which reaction is most likely to occur and under what conditions. acs.org

Quantitative Structure-Property Relationship (QSPR) Studies for this compound Derivatives

No QSPR studies focused on the non-clinical properties of this compound derivatives were found in the literature search. QSPR is a computational method used to build mathematical models that correlate the chemical structure of a series of compounds with a specific physical or chemical property. nih.govresearchgate.net

To conduct a QSPR study, a set of similar molecules (derivatives) is analyzed to calculate various molecular descriptors (e.g., size, shape, electronic properties). These descriptors are then used to create a regression model that predicts a property of interest, such as boiling point, solubility, or partition coefficient. kashanu.ac.irresearchgate.net Such a model could be used to predict the properties of new, yet-to-be-synthesized derivatives of this compound, accelerating the discovery of compounds with desired non-clinical characteristics.

Advanced Applications of 3 Amino 5 Bromo N,n Dimethylbenzamide in Materials Science and Catalysis Non Clinical

Role of 3-Amino-5-bromo-N,N-dimethylbenzamide as a Building Block in Organic Materials

The bifunctional nature of this compound, conferred by the presence of both an amino group and a bromine atom on the benzene (B151609) ring, makes it a valuable potential building block, or monomer, for the synthesis of novel organic materials. These functional groups offer distinct reactive sites for various polymerization and framework-construction reactions.

While specific polymers derived directly from this compound are not widely documented in current literature, its structure is theoretically well-suited for creating functional polymers. The amino group can readily participate in step-growth polymerization reactions, such as polycondensation with dicarboxylic acids or their derivatives to form polyamides. The resulting polymers would feature the bromo-N,N-dimethylbenzamide moiety as a repeating side group, which could impart specific properties like flame retardancy, high refractive index, or a site for post-polymerization modification.

Furthermore, the bromine atom can be utilized in various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira coupling. This allows for the synthesis of conjugated polymers where the benzamide (B126) unit is incorporated into the polymer backbone. Such materials are of significant interest for their potential electronic and photophysical properties. The N,N-dimethylamide group, for its part, enhances solubility, which is a crucial factor for the processability of rigid-chain polymers.

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Type | Reactive Group Utilized | Resulting Polymer Class | Potential Properties |

|---|---|---|---|

| Polycondensation | Amino Group | Polyamides | Enhanced solubility, sites for modification |

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. nih.govmdpi.com The synthesis of COFs often relies on reactions between monomers with specific geometries and reactive functional groups, such as amines and aldehydes, to form imine-linked frameworks. nih.gov

Given this, this compound could serve as a functional "strut" or linker in the design of COFs. Its amino group can be reacted with multi-aldehyde monomers to form a porous, crystalline network. The inclusion of the bromo- and N,N-dimethylbenzamide groups within the COF's pores would introduce specific functionalities. For instance, bromine-functionalized COFs have been investigated for applications such as the preconcentration of brominated pollutants. nih.gov The presence of bromine atoms can enhance selectivity and modify the electronic properties of the framework. A patent has described the use of hexabromotriptycene amino derivatives to create novel three-dimensional COFs with high thermal stability and gas adsorption capacity, highlighting the utility of bromo-amino compounds in this field. google.com

Organic electronics, particularly the field of Organic Light-Emitting Diodes (OLEDs), relies on small organic molecules with tailored electronic properties. frontiersin.org These materials often consist of an electron-rich (donor) and an electron-poor (acceptor) unit to control charge injection, transport, and emission characteristics. kyushu-u.ac.jp

This compound can be viewed as a versatile precursor for synthesizing more complex molecules for organic electronics. The amino group acts as an electron-donating group, while the benzamide and bromine can be considered electron-withdrawing. This intrinsic electronic character, combined with the two distinct reactive sites, allows for its elaboration into more sophisticated structures. For example, the bromine atom can be replaced through cross-coupling reactions to attach other aromatic or heteroaromatic units, extending the π-conjugation of the molecule. Similarly, the amino group can be derivatized to fine-tune the molecule's highest occupied molecular orbital (HOMO) energy level. This synthetic flexibility makes it a potentially valuable starting material for creating novel host materials, hole-transport materials, or emitters for OLED devices. researchgate.netnih.gov

This compound in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and halogen bonding. The functional groups present in this compound make it an intriguing candidate for designing and participating in complex supramolecular assemblies.

Host-guest chemistry focuses on the creation of larger "host" molecules that can encapsulate smaller "guest" molecules, leading to applications in sensing, catalysis, and separation. The amide group is a well-known participant in hydrogen bonding, a key interaction in molecular recognition. Research has shown that hydrogen-bonded amide macrocycles can act as effective hosts for the chiroptical sensing of amino acid derivatives. mdpi.com By incorporating derivatives of this compound into larger macrocyclic structures, it is conceivable to design new hosts. The N,N-dimethylamide unit could provide a binding site, while the bromo- and amino- groups could be used to build the larger scaffold or to provide additional interaction sites for guests. Furthermore, porous materials like COFs can serve as hosts for catalytically active guest molecules, and the functional groups of this compound could help anchor such guests within the pores. acs.org

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. Benzamide derivatives, particularly benzene-1,3,5-tricarboxamides (BTAs), are renowned for their ability to self-assemble into one-dimensional supramolecular polymers through threefold intermolecular hydrogen bonding between amide groups. acs.orgrsc.orgresearchgate.net

While this compound has only one amide group, this group can still form strong hydrogen bonds, potentially leading to the formation of dimeric or other discrete assemblies. More significantly, the bromine atom introduces the possibility of halogen bonding. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophile. acs.org It has emerged as a powerful tool for directing the self-assembly of molecules in both solution and the solid state, playing a pivotal role in the formation and stability of supramolecular structures. nih.govnih.gov The interplay between hydrogen bonding (from the amide and amino groups) and halogen bonding (from the bromine atom) could lead to the formation of unique and complex, well-defined supramolecular architectures. rsc.org

Table 2: Key Non-Covalent Interactions and Their Potential Role in the Supramolecular Chemistry of this compound

| Interaction Type | Participating Functional Group(s) | Potential Supramolecular Outcome |

|---|---|---|

| Hydrogen Bonding | Amide (C=O---H-N), Amino (N-H---) | Dimer formation, stabilization of assemblies |

| Halogen Bonding | Bromo (C-Br---Nu) | Directional control of self-assembly, formation of extended networks |

Catalytic Roles of this compound and its Derivatives

The inherent chemical functionalities of this compound and its derivatives suggest their potential utility in two major domains of catalysis: as ligands in metal-catalyzed reactions and as scaffolds for the development of organocatalysts. The interplay between the electron-donating amino group, the potentially reactive bromo substituent, and the coordinating amide functionality underpins these prospective catalytic applications.

Ligand Design for Metal Catalysis Utilizing this compound Scaffolds

The molecular architecture of this compound is well-suited for the design of ligands for transition metal catalysis. The amino group and the carbonyl oxygen of the amide can act as a bidentate chelate, coordinating to a metal center to form a stable complex. The nature of the N,N-dimethyl substitution on the amide can influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic activity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions, often rely on electron-rich and sterically demanding ligands to achieve high catalytic efficiency. While direct studies on this compound as a ligand are not extensively reported, the broader class of aminobenzamide ligands has been explored. For instance, related pincer-type ligands incorporating pyridine-2,6-dicarboxamide moieties have been successfully employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions nih.gov. These complexes demonstrate considerable catalytic activity, highlighting the potential of the amide functionality in ligand design nih.gov.

The bromo substituent on the aromatic ring of this compound could also participate in oxidative addition to a low-valent metal center, a key step in many catalytic cycles. This would result in the formation of a metal-aryl bond, and the molecule would transition from being a ligand to a substrate. However, in the context of ligand design, the electronic effect of the bromine atom can influence the electron density on the coordinating atoms, thereby modulating the stability and reactivity of the metal complex.

Below is a table summarizing potential metal complexes and their hypothetical applications based on the coordination chemistry of similar aminobenzamide scaffolds.

| Metal Center | Potential Ligand Coordination | Potential Catalytic Application |

| Palladium(II) | Bidentate (N, O) | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Copper(I/II) | Bidentate (N, O) | Ullmann-type coupling reactions, Azide-alkyne cycloadditions |

| Rhodium(I/II) | Bidentate (N, O) | Hydroformylation, Hydrogenation |

| Ruthenium(II) | Bidentate (N, O) | Transfer hydrogenation, Metathesis |

This table is illustrative of potential applications based on the known chemistry of related ligand systems.

Organocatalysis with this compound-based Structures

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents another promising avenue for the application of this compound derivatives. The presence of a primary amino group allows for its potential use in enamine and iminium ion catalysis, which are powerful strategies for the asymmetric functionalization of carbonyl compounds.

By introducing a chiral element into the this compound scaffold, it is conceivable to develop novel chiral organocatalysts. For example, derivatization of the amino group with a chiral auxiliary could lead to a catalyst capable of inducing stereoselectivity in various organic transformations. The field of asymmetric organocatalysis has seen significant contributions from bifunctional catalysts, where different functional groups within the same molecule work in concert to activate the substrates and control the stereochemical outcome nih.gov.

Chiral primary α-amino amides have been shown to be effective bifunctional organocatalysts in a range of asymmetric transformations mdpi.com. These molecules contain a Brønsted basic amino group and a hydrogen-bond-donating amide moiety, which can co-activate the substrates mdpi.com. While this compound is not a primary α-amino amide, its core structure could be modified to incorporate these key features.

The following table outlines hypothetical organocatalytic applications of chiral derivatives of this compound based on established organocatalytic principles.

| Chiral Moiety Introduction | Proposed Catalytic Cycle | Potential Asymmetric Reaction |

| At the amino group (e.g., via reductive amination with a chiral aldehyde) | Enamine catalysis | Aldol reaction, Michael addition |

| Incorporation of a chiral backbone | Iminium ion catalysis | Diels-Alder reaction, Friedel-Crafts alkylation |

| Synthesis of a bifunctional catalyst with a hydrogen-bonding group | Cooperative catalysis | Mannich reaction |

This table presents hypothetical applications based on the principles of organocatalysis and the functional groups present in the parent molecule.

Further research into the synthesis of chiral derivatives of this compound and the evaluation of their catalytic activity is warranted to explore these potential applications fully.

Future Directions and Emerging Research Avenues for 3 Amino 5 Bromo N,n Dimethylbenzamide

Exploration of Novel Reactivity and Uncharted Transformations of 3-Amino-5-bromo-N,N-dimethylbenzamide

There is no specific published research detailing novel reactions or uncharted transformations for this compound. Hypothetically, its structure suggests potential for several reaction types characteristic of its functional groups: the aniline-like amino group, the aryl bromide, and the dimethylamide. Potential, yet undocumented, transformations could include:

N-functionalization: The amino group could undergo acylation, alkylation, or serve as a directing group for further electrophilic aromatic substitution.

Cross-coupling Reactions: The bromo substituent is a prime site for palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse molecular fragments.

Diazotization: The amino group could be converted to a diazonium salt, a versatile intermediate for introducing various substituents (e.g., -OH, -CN, -F) via Sandmeyer or related reactions.

Without experimental data, these pathways remain purely speculative for this specific molecule.

Integration of Machine Learning and AI in the Study of this compound

No studies were found that apply machine learning or artificial intelligence to predict the properties, reactivity, or synthetic pathways for this compound. In a broader context, computational tools are used to study related molecules. For instance, computational studies using Density Functional Theory (DFT) have been employed to analyze the non-linear optical properties of derivatives of other brominated heterocyclic compounds. pharmaffiliates.com However, no such specific computational models or datasets have been published for the target compound.

Sustainable and Scalable Synthesis of this compound

Detailed, peer-reviewed methods for the sustainable and scalable synthesis of this compound are not available in the literature. While patents describe various synthetic routes for its isomers, such as the electrochemical bromination of 2-amino-N,3-dimethylbenzamide to yield the 2-amino-5-bromo isomer, these processes are not directly applicable. google.com General synthetic strategies for substituted benzamides would likely involve the amidation of a corresponding 3-amino-5-bromobenzoic acid derivative, but specific conditions, yields, and scalability for this compound have not been documented.

Advanced Material Science Applications of this compound Derivatives

There is no available research on the application of this compound or its derivatives in advanced material science. The presence of an amino group and a bromine atom suggests that it could theoretically serve as a monomer or building block for functional polymers or organic materials after suitable modification. For example, related brominated benzimidazole (B57391) structures have been investigated for their non-linear optical (NLO) properties, but similar research on this benzamide (B126) is absent. pharmaffiliates.com

Interdisciplinary Research Synergies Involving this compound

Given the lack of foundational research into the synthesis, reactivity, and properties of this compound, no established interdisciplinary research synergies currently exist. Such collaborations, which might bridge organic chemistry with materials science, computational chemistry, or pharmacology, are contingent on initial, fundamental characterization of the compound that has not yet been published.

Q & A

Q. What are the optimal synthetic routes for 3-Amino-5-bromo-N,N-dimethylbenzamide, and how do reaction conditions influence yields?

Methodological Answer:

- Core Route: Start with 3-amino-5-bromobenzoic acid. React with dimethylamine using a coupling agent like thionyl chloride (SOCl₂) in dichloromethane under reflux (60–80°C, 12–24 hrs) to form the amide bond .

- Yield Optimization: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can modify the bromine substituent. Use Pd(PPh₃)₄ with K₂CO₃ in H₂O/EtOH at 80°C for aryl substitutions (75–85% yield) .

- Critical Parameters: Solvent polarity (DMF for nucleophilic substitutions, toluene for inert conditions) and temperature control (avoid decomposition >120°C) are key .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Methodological Answer:

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for refinement. Ensure high-resolution data (<1.0 Å) to resolve bromine/amino group positions .

- NMR Analysis: Compare H-NMR shifts: Amino protons (~5–6 ppm, broad), dimethylamide protons (~3.0–3.2 ppm). C-NSR (amide carbonyl ~165–170 ppm) .

- Mass Spectrometry: ESI-MS in positive mode for molecular ion [M+H]⁺ (calculated m/z: 257.0 for C₉H₁₀BrN₂O) .

Q. What are the dominant chemical reactivities of the bromine and amino groups in this compound?

Methodological Answer:

- Bromine Reactivity: Undergoes Suzuki coupling (Pd catalysts) or nucleophilic substitution (e.g., NaN₃ in DMF at 80°C for azide introduction) .

- Amino Group Reactivity: Susceptible to diazotization (HNO₂, 0–5°C) or acylation (acetic anhydride, pyridine) .

- Competing Pathways: Steric hindrance from dimethylamide may slow para-substitution; prioritize meta/ortho positions .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities of halogenated benzamides?

Methodological Answer:

- Targeted Crystallography: Co-crystallize with proteins (e.g., HSP90) to map binding modes. Use SHELXPRO for macromolecular refinement .

- Electron Density Maps: Compare halogen-bonding interactions (Br···O/N distances <3.3 Å) to correlate with inhibitory activity .

- Case Study: If conflicting IC₅₀ values arise, verify crystal structure purity (≥95% by HPLC) and assay conditions (pH, co-solvents) .

Q. What experimental designs mitigate steric/electronic conflicts in modifying the dimethylamide group?

Methodological Answer:

- Computational Pre-screening: Use DFT calculations (B3LYP/6-31G*) to predict steric clashes with bulky substituents .

- Protecting Groups: Temporarily mask the amino group (e.g., Boc protection) during dimethylamide modifications .

- Kinetic Studies: Monitor reaction progress (e.g., via IR carbonyl stretches) to optimize substitution rates .

Q. How do solvent effects and pH influence the compound’s stability in biological assays?

Methodological Answer:

- Stability Tests: Incubate in PBS (pH 7.4), DMEM (pH 8.0), and simulated gastric fluid (pH 2.0). Analyze degradation via LC-MS over 24 hrs .

- Solvent Recommendations: Use DMSO for stock solutions (≤1% v/v in assays to avoid cytotoxicity) .

- pH-Dependent Reactivity: Amino group protonation (pH <4) reduces nucleophilicity, altering interaction with targets like enzymes .

Q. What analytical strategies validate the compound’s role in enzyme inhibition mechanisms?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize target enzymes (e.g., kinases) to measure binding affinity (KD) .

- Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes during binding to confirm competitive vs. allosteric inhibition .

- Mutagenesis Studies: Replace key residues (e.g., Ser/Thr in active sites) to test hydrogen bonding with the amino group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。